Cas no 681260-17-3 (C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine)

C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine is a heterocyclic amine derivative featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group and an aminomethyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. Its rigid fused-ring system enhances binding affinity in bioactive molecules, while the reactive amine group allows for further functionalization. The compound exhibits potential in the development of pharmaceuticals, particularly as a scaffold for kinase inhibitors or GPCR-targeting agents. Its stability and synthetic versatility make it suitable for high-throughput screening and structure-activity relationship studies.
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine structure
681260-17-3 structure
商品名:C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
CAS番号:681260-17-3
MF:
メガワット:
MDL:MFCD03789024
CID:4656822

C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine 化学的及び物理的性質

名前と識別子

    • C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
    • MDL: MFCD03789024
    • インチ: InChI=1S/C15H15N3/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3
    • InChIKey: LAWYYMGWWHLTSZ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C2=C(CN)N3C=CC=CC3=N2

計算された属性

  • せいみつぶんしりょう: 237.127
  • どういたいしつりょう: 237.127
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6

C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM271665-1g
(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
681260-17-3 97%
1g
$*** 2023-03-31
Fluorochem
033139-1g
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
681260-17-3
1g
£372.00 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD495886-1g
(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
681260-17-3 97%
1g
¥2828.0 2024-04-18
Crysdot LLC
CD11073248-1g
(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
681260-17-3 97%
1g
$404 2024-07-18
Fluorochem
033139-250mg
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
681260-17-3
250mg
£160.00 2022-03-01
Chemenu
CM271665-1g
(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
681260-17-3 97%
1g
$381 2021-08-18
Oakwood
033139-1g
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
681260-17-3
1g
$429.00 2023-09-16
Fluorochem
033139-2g
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
681260-17-3
2g
£598.00 2022-03-01
AK Scientific
3928CH-1g
[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
681260-17-3 95%
1g
$588 2023-09-16
A2B Chem LLC
AX90433-1g
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine
681260-17-3
1g
$637.00 2024-04-19

C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine 関連文献

C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamineに関する追加情報

Comprehensive Overview of C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine (CAS No. 681260-17-3)

The compound C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine (CAS No. 681260-17-3) is a significant heterocyclic organic molecule that has garnered attention in pharmaceutical and material science research. Its unique structure, featuring an imidazo[1,2-a]pyridine core substituted with a p-tolyl group and a methylamine side chain, makes it a versatile building block for drug discovery and advanced material applications. Researchers are particularly interested in its potential as a pharmacophore due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules.

In recent years, the demand for novel heterocyclic compounds like C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine has surged, driven by the pharmaceutical industry's need for innovative drug candidates. The imidazo[1,2-a]pyridine moiety is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This has led to increased interest in derivatives such as C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine, which could serve as a precursor for the development of new therapeutic agents.

The synthesis of C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine typically involves multi-step organic reactions, starting from readily available precursors like 2-aminopyridine and p-tolualdehyde. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce waste and improve yield. Researchers are also exploring catalytic methods to enhance the efficiency of producing this compound, which is crucial for scaling up its production for industrial applications.

One of the most intriguing aspects of C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine is its potential application in medicinal chemistry. The compound's structure allows for various modifications, making it a valuable scaffold for designing molecules with targeted biological activities. Current studies focus on its role in developing inhibitors for enzymes involved in inflammatory pathways, which aligns with the growing demand for anti-inflammatory drugs in treating chronic diseases.

Beyond pharmaceuticals, C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine has shown promise in material science. Its conjugated system and electron-rich nature make it suitable for creating organic semiconductors and luminescent materials. These applications are particularly relevant in the development of next-generation OLEDs and sensors, addressing the increasing need for advanced electronic materials in consumer technology.

The market for C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine is expected to grow steadily, supported by its diverse applications and the expanding research in heterocyclic chemistry. Suppliers and manufacturers are focusing on improving production processes to meet the rising demand from academic institutions and pharmaceutical companies. Quality control and purity standards are critical factors, as researchers require high-grade compounds for their studies.

Environmental and safety considerations are paramount when handling C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine. While it is not classified as hazardous, proper laboratory practices should be followed during its synthesis and handling. Researchers are encouraged to consult safety data sheets and implement appropriate protective measures to ensure safe usage in various applications.

In conclusion, C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine (CAS No. 681260-17-3) represents an important compound in modern chemistry, with wide-ranging applications from drug development to advanced materials. Its unique structural features and versatility continue to make it a subject of intense research, promising exciting developments in multiple scientific fields. As interest in imidazo[1,2-a]pyridine derivatives grows, this compound is poised to play a significant role in future technological and pharmaceutical advancements.

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